REACTION_CXSMILES
|
Br[CH2:2][CH2:3]CC(C(=O)C)C(=O)C.[C:12]([CH:15]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][Br:27])[C:16]([O:18]CC)=O)(=[O:14])[CH3:13].Br[CH2:29]COCCC(C=O)C(=O)CC>>[Br:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH:15]([C:12](=[O:14])[CH2:13][CH3:29])[C:16](=[O:18])[CH2:2][CH3:3]
|
Name
|
alkane dibromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
keto-ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(3-bromopropyl)-2,4-pentanedione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCC(C(C)=O)C(C)=O
|
Name
|
4-(6-bromohexyl)-2,2,6,6-tetramethyl-3,5-pentanedione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(=O)OCC)CCCCCCBr
|
Name
|
4-[2-(2-bromoethoxy)ethyl]-3,5-pentanedione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCOCCC(C(CC)=O)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
BrCCCCCCC(C(CC)=O)C(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |